tert-butyl N-(3-carbamoylcyclobutyl)carbamate
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Overview
Description
tert-Butyl N-(3-carbamoylcyclobutyl)carbamate: is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol . It is a carbamate derivative, which is a class of compounds known for their wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-carbamoylcyclobutyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Industrial Production Methods: Industrial production methods for carbamates often involve the use of efficient and scalable processes. For example, the ex situ generation of hydrogen chloride gas from sodium chloride and sulfuric acid in a two-chamber reactor can be used for the deprotection of tert-butyl carbamate derivatives under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-carbamoylcyclobutyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: Substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acid chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(3-carbamoylcyclobutyl)carbamate is used as a protecting group for amines, facilitating the synthesis of complex organic molecules .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates and their derivatives .
Medicine: In medicine, carbamate derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors and drug candidates .
Industry: In the industrial sector, carbamates are used in the production of polymers, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-carbamoylcyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. As a carbamate derivative, it can act as a reversible inhibitor of enzymes that interact with carbamate groups. The compound’s effects are mediated through the formation of stable carbamate-enzyme complexes, which inhibit the enzyme’s activity .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
Benzyl carbamate: Another carbamate derivative with similar applications in organic synthesis.
Methyl carbamate: A smaller carbamate compound used in various chemical reactions.
Uniqueness: tert-Butyl N-(3-carbamoylcyclobutyl)carbamate is unique due to its specific structure, which includes a cyclobutyl ring and a tert-butyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research .
Properties
IUPAC Name |
tert-butyl N-(3-carbamoylcyclobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-6(5-7)8(11)13/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTZJQYYPRKQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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